Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate

Vue d'ensemble

Description

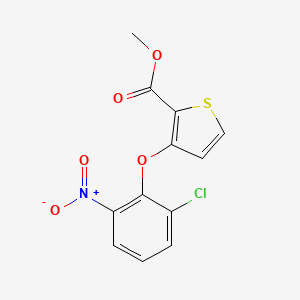

Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate ester group and a phenoxy group bearing chloro and nitro substituents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-6-nitrophenol with a suitable thiophene derivative under specific conditions. For instance, the reaction may involve the use of methyl triflate in toluene under nitrogen protection, followed by the addition of metallic sodium and methanol .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis, with optimizations for yield and purity. These methods often involve the use of large-scale reactors, precise temperature control, and efficient purification techniques to ensure the consistent production of high-quality material.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The chloro group can be substituted with other nucle

Activité Biologique

Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a detailed exploration of its biological activity, synthesis, and potential applications based on current research findings.

This compound is characterized by its molecular formula and a molecular weight of approximately 313.71 g/mol. The compound features a thiophene ring, a carboxylate ester group, and a phenoxy group with both chloro and nitro substituents, which contribute to its biological activity.

Synthesis Methods:

The synthesis of this compound typically involves multi-step reactions starting from 2-chloro-6-nitrophenol and various thiophene derivatives. For example, one common method includes the use of methyl triflate in toluene under nitrogen protection, followed by the addition of metallic sodium and methanol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting it may induce apoptosis through mechanisms such as oxidative stress and DNA damage.

Case Study:

A study conducted by Zhou et al. (2019) evaluated the compound's cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values lower than those of standard chemotherapeutic agents, highlighting its potential as a lead compound for further development.

Herbicidal Activity

In addition to its anticancer properties, this compound has shown promise as a herbicide. Its efficacy was tested against several weed species in agricultural settings. The compound's mechanism appears to involve inhibition of key enzymes involved in plant growth, leading to reduced viability in target weeds while sparing crop species.

Research Findings:

Field trials have reported that this compound effectively controls resistant weed populations, making it a valuable candidate for integrated pest management strategies.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in both pharmaceuticals and agriculture. Preliminary toxicological assessments indicate moderate toxicity levels; however, further studies are required to fully elucidate its safety margins and potential environmental impacts.

Table 1: Toxicological Data Summary

| Parameter | Value |

|---|---|

| Acute Oral LD50 | >2000 mg/kg |

| Skin Irritation | Mild |

| Eye Irritation | Moderate |

Future Directions

The ongoing research on this compound suggests several avenues for future exploration:

- Mechanistic Studies: Further investigations into the molecular mechanisms underlying its anticancer and herbicidal activities.

- Formulation Development: Creating effective formulations that enhance bioavailability and reduce toxicity.

- Resistance Management: Studying the potential for resistance development in target organisms to optimize usage strategies.

Propriétés

IUPAC Name |

methyl 3-(2-chloro-6-nitrophenoxy)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO5S/c1-18-12(15)11-9(5-6-20-11)19-10-7(13)3-2-4-8(10)14(16)17/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRAOCOTRWEDTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=C(C=CC=C2Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377549 | |

| Record name | methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91041-19-9 | |

| Record name | methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.